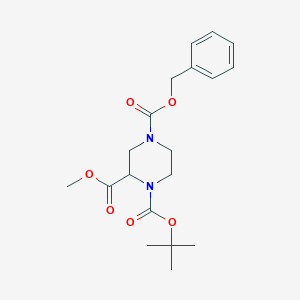

![molecular formula C18H26N2O2 B169573 tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 186202-73-3](/img/structure/B169573.png)

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Vue d'ensemble

Description

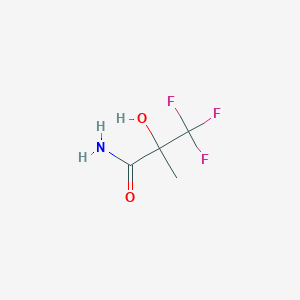

The compound “tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate” is a pyrrole derivative. Pyrrole is a five-membered aromatic heterocycle with a nitrogen atom . It is a key structural moiety found in many biologically active natural products and pharmaceutically active agents .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one of the carbon atoms replaced by a nitrogen .Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo electrophilic substitution reactions due to the presence of a lone pair of electrons on the nitrogen, which stabilizes the σ-complexes .Applications De Recherche Scientifique

Lithium-Ion Batteries

- Application Summary : Used in the synthesis of high-performance anode materials for lithium-ion batteries .

- Methods : Synthesized molecules are loaded into graphene aerogels to form composites that consist of nanorods on a graphene network, enhancing electron transport and lithium-ion diffusion rates .

- Results : The composite exhibits a high reversible capacity and excellent cycling stability, with an initial discharge capacity of 835 mA h g−1 at a current density of 100 mA g−1 . After 500 cycles at a current density of 1000 mA g−1 , it maintains a discharge capacity of 303 mA h g−1 with a capacity retention of 80.7% .

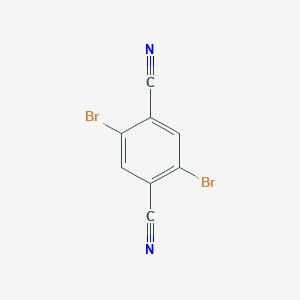

Organic Solar Cells

- Application Summary : Utilized in the synthesis of narrow bandgap polymers for photovoltaic properties .

- Methods : Conjugated polymers containing the compound are synthesized and tested for their absorption spectrum in the visible light region and thermal stability .

- Results : The polymers show a low bandgap of 1.4–1.5 eV , indicating potential as active polymeric materials for organic solar cells .

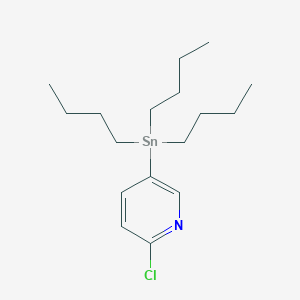

Organic Field-Effect Transistors (OFETs)

- Application Summary : Incorporated into conjugated polymers for OFETs .

- Methods : Direct arylation polymerization is used to synthesize donor-acceptor conjugated polymers containing the compound, which are then characterized and used for OFET fabrication .

- Results : The synthesized polymers exhibit promising electrical properties suitable for high-performance OFETs .

Sensors

- Application Summary : The compound’s derivatives are explored for use in sensors .

- Methods : The compound is part of the synthesis process for materials that can potentially be used in sensing applications .

- Results : While specific sensor applications are not detailed, the compound’s inclusion in materials research suggests its potential in this field .

Drug Discovery and Synthesis

- Application Summary : Used as a building block in the synthesis of bioactive molecules .

- Methods : Involved in one-pot synthesis methods for creating N-heterocyclic amines, which are valuable in drug discovery .

- Results : Efficient synthesis of target molecules with potential pharmaceutical applications .

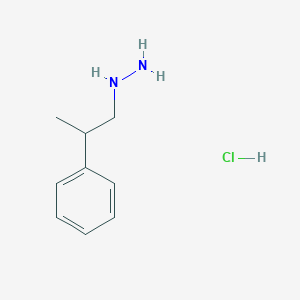

Synthesis of Pyrazole Derivatives

- Application Summary : This compound is used in the synthesis of pyrazole derivatives, which have a wide range of physiological and pharmacological activities .

- Methods : An efficient one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence is used to create pyrazole derivatives .

- Results : The synthesis yields N-heterocyclic amines, which are valuable building blocks in drug discovery and modern organic synthesis .

Synthesis of Pyrrole Derivatives

- Application Summary : The compound is involved in the economical synthesis of pyrrole derivatives, which are important due to their therapeutic importance .

- Methods : A one-pot synthetic procedure using acetophenone and trimethylacetaldehyde in the presence of TosMIC and mild base LiOH·H2O is employed .

- Results : The method has been successfully utilized with good yields, indicating its potential for large-scale synthesis .

Rubber Vulcanization

- Application Summary : Derivatives of tert-Butylamine, which can be synthesized from tert-Butyl compounds, are used as rubber accelerators to modify the rate of vulcanization of rubber .

- Methods : Specific derivatives like N-tert-butyl-2-benzothiazylsulfenamide are prepared using tert-Butylamine as an intermediate .

- Results : These compounds effectively change the vulcanization rate, improving the properties of the rubber .

Sigma-2 Receptor Ligands

- Application Summary : This compound is used in the design and synthesis of novel sigma-2 receptor ligands, which have implications in treating diseases like cancer and Alzheimer’s .

- Methods : Synthesis of functionalized 3,3-dialkyl-γ-butyrolactones containing piperazine bioisosteres, evaluated using various in vitro assays .

- Results : The compounds show affinity for sigma receptors and have been assessed for aqueous solubility and stability in mouse liver microsomes .

Schiff Base Appended Porphyrazine Synthesis

- Application Summary : Involved in the synthesis of Schiff base appended porphyrazine, which has potential applications in photodynamic therapy .

- Methods : Participation in the synthesis of organic ligands through the formation of Schiff bases .

- Results : The synthesis leads to compounds that may be used in therapeutic applications .

Vulcanization of Rubber

- Application Summary : Derivatives of this compound are used as intermediates in the preparation of sulfenamides for rubber vulcanization .

- Methods : Preparation of specific derivatives like N-tert-butyl-2-benzothiazylsulfenamide using tert-Butylamine as an intermediate .

- Results : These compounds effectively modify the rate of vulcanization, improving the properties of rubber .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEVXPVJRUPJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400236 | |

| Record name | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

CAS RN |

186202-73-3 | |

| Record name | tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)

![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)

![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)